4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The pyrrolidinone ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the pyrrolidinone ring .
Scientific Research Applications
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated pyrrolidinones and their interactions with various biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without halogen substitutions, which has different biological activities and chemical reactivity.
4-(2-Bromo-phenyl)pyrrolidin-2-one: A similar compound with only a bromine substitution, which may have different pharmacological properties.
4-(2-Chloro-phenyl)pyrrolidin-2-one: A similar compound with only a chlorine substitution, which may also exhibit different biological activities.
The uniqueness of this compound lies in its dual halogenation, which can enhance its biological activity and selectivity for certain targets compared to its mono-halogenated counterparts .
Biological Activity
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C10H9BrClN
- Molecular Weight: 274.54 g/mol
- IUPAC Name: this compound
- CAS Number: [specific CAS number not provided in sources]
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with halogenated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents and catalysts specific to the desired reaction conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These values suggest that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, demonstrating complete inhibition at low concentrations .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity, allowing for better membrane penetration and increased bioactivity .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated a strong correlation between the presence of halogen atoms and increased antibacterial activity, reinforcing the importance of these substituents in enhancing bioactivity .
- Antifungal Properties : Another investigation assessed the antifungal activity of this compound against various fungal pathogens, showing significant inhibition against Candida species with MIC values comparable to established antifungal agents .
Comparative Analysis
When compared to similar compounds, such as other brominated or chlorinated pyrrolidine derivatives, this compound stands out due to its unique combination of halogen substitutions which contribute to its enhanced biological activities.
Similar Compounds
Compound Name | Antimicrobial Activity (MIC mg/mL) |
---|---|
6-Bromo-5-fluoroisoquinoline | 0.025 |
6-Chloro-5-fluoroisoquinoline | 0.030 |
The data indicates that while other derivatives also exhibit antimicrobial properties, the specific combination in this compound leads to superior activity against certain strains .
Properties
Molecular Formula |
C10H9BrClNO |
---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
YFWNQZULPPSPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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